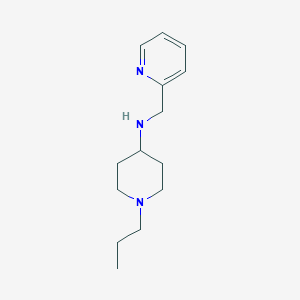
1-propyl-N-(pyridin-2-ylmethyl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-propyl-N-(pyridin-2-ylmethyl)piperidin-4-amine is a compound that features a piperidine ring substituted with a propyl group and a pyridin-2-ylmethyl group. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry .
Méthodes De Préparation
The synthesis of 1-propyl-N-(pyridin-2-ylmethyl)piperidin-4-amine typically involves the following steps:
Reductive Amination: This method involves the condensation of an amine with an aldehyde or ketone, followed by the reduction of the imine intermediate.
Cyclization: The formation of the piperidine ring can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production: Large-scale production methods often involve optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-propyl-N-(pyridin-2-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:
Applications De Recherche Scientifique
1-propyl-N-(pyridin-2-ylmethyl)piperidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including those with anticancer, antiviral, and antimicrobial properties.
Biological Studies: The compound is used in studies related to its biological activity, including its effects on different cellular pathways and targets.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-propyl-N-(pyridin-2-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-propyl-N-(pyridin-2-ylmethyl)piperidin-4-amine can be compared with other piperidine derivatives:
1-(Pyridin-2-yl)piperidin-4-amine: This compound has a similar structure but lacks the propyl group, which may affect its biological activity and chemical properties.
1-(Pyridin-4-ylmethyl)piperidin-4-amine: This derivative has a pyridin-4-ylmethyl group instead of pyridin-2-ylmethyl, leading to different reactivity and applications.
1-(Piperidin-4-ylmethyl)pyridin-2(1H)-one hydrochloride: This compound features a piperidin-4-ylmethyl group and a pyridin-2(1H)-one moiety, offering unique properties and uses.
Propriétés
Numéro CAS |
1021063-96-6 |
|---|---|
Formule moléculaire |
C14H23N3 |
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
1-propyl-N-(pyridin-2-ylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C14H23N3/c1-2-9-17-10-6-13(7-11-17)16-12-14-5-3-4-8-15-14/h3-5,8,13,16H,2,6-7,9-12H2,1H3 |
Clé InChI |
UOWIKXMCCGLMLJ-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCC(CC1)NCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125811.png)
![8-(5-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125819.png)
![[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate](/img/structure/B14125821.png)
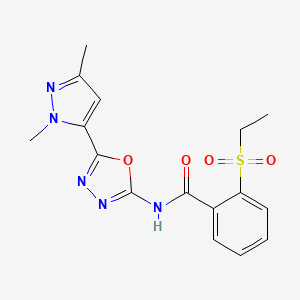
![3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9H-carbazole](/img/structure/B14125835.png)
![1-amino-4-[4-[[6-chloro-4-(3-sulfophenyl)imino-1H-1,3,5-triazin-2-ylidene]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B14125836.png)
![diisopropoxy-[(Z)-oct-1-enyl]-borane](/img/structure/B14125841.png)
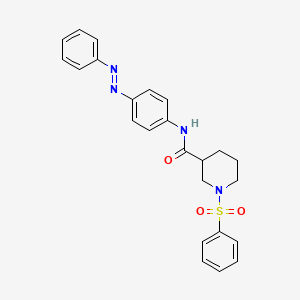
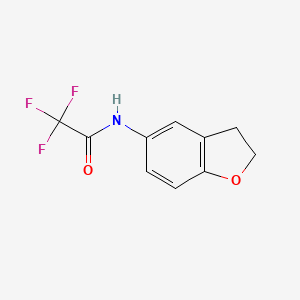

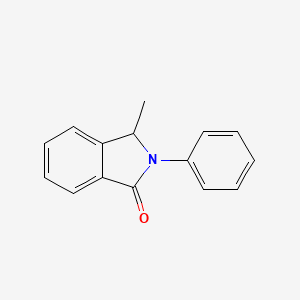
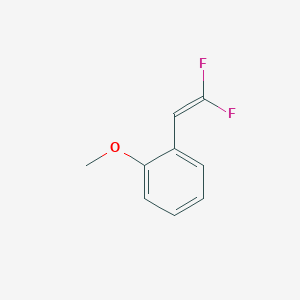
![tert-Butyl 2-(4-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate](/img/structure/B14125886.png)

